6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran
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Overview
Description
Cannabicitran is a phytocannabinoid first isolated in 1974 as a trace component of Cannabis sativa . It is structurally related to other cannabinoids found in the plant, but it is not psychoactive. Cannabicitran has been found to reduce intraocular pressure in tests on rabbits, which may reflect agonist activity at the NAGly receptor (formally GPR18) .
Preparation Methods
Cannabicitran can be synthesized through various methods. One approach involves heating a reaction mixture comprising citral, a modified terpene, and other reagents . This method is advantageous for large-scale production as it does not require dangerous or toxic solvents and reagents . Additionally, it is more tolerant of complex starting compositions, such as cannabinoid isolates and distillates, and provides higher yields .
Chemical Reactions Analysis
Cannabicitran undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrogen, and various acids and bases . Major products formed from these reactions include different isomers and derivatives of cannabicitran .
Scientific Research Applications
Cannabicitran has a wide range of scientific research applications. It has been studied for its potential use in treating glaucoma due to its ability to reduce intraocular pressure . Additionally, it has been investigated for its potential therapeutic effects in conditions such as inflammation, cancer, addiction, and epilepsy . Cannabicitran is also being explored for its use in sunscreen, skin care, and headache treatments .
Mechanism of Action
Cannabicitran exerts its effects primarily through agonist activity at the NAGly receptor (formally GPR18) . This receptor is known to be a target of many structurally related cannabinoids. The activation of this receptor leads to various physiological effects, including the reduction of intraocular pressure .
Comparison with Similar Compounds
Cannabicitran is structurally related to several other cannabinoids, including cannabichromene, cannabicyclol, cannabidiol dimethyl ether, cannabielsoin, cannabigerol, cannabimovone, cannabitriol, and isotetrahydrocannabinol . Unlike some of these compounds, cannabicitran is not psychoactive, which makes it unique in its potential therapeutic applications .
Properties
IUPAC Name |
1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJXRDCCQRZSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133062 |
Source
|
Record name | 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-64-8 |
Source
|
Record name | 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19352-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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